molecular formula C17H14I2O3 B4999044 2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol

2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol

Cat. No.: B4999044
M. Wt: 520.10 g/mol
InChI Key: DSAJMLHJRQKUOB-UHFFFAOYSA-N
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Description

2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol is an organic compound characterized by the presence of two 5-methylfuran groups attached to a central phenol ring, which is further substituted with two iodine atoms at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol typically involves the following steps:

    Formation of the Bis(5-methylfuran-2-yl)methyl Intermediate: This step involves the reaction of 5-methylfuran with a suitable aldehyde or ketone to form the bis(5-methylfuran-2-yl)methyl intermediate. Common reagents used in this step include acids or bases as catalysts.

    Iodination of Phenol: The phenol ring is iodinated at the 4 and 6 positions using iodine or iodinating agents such as N-iodosuccinimide (NIS) under controlled conditions.

    Coupling Reaction: The bis(5-methylfuran-2-yl)methyl intermediate is then coupled with the iodinated phenol under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol undergoes various types of chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones or other oxidized derivatives.

    Reduction: The iodine atoms can be reduced to form deiodinated derivatives.

    Substitution: The iodine atoms can be substituted with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like Grignard reagents, organolithium compounds, or amines.

Major Products Formed

    Oxidation: Formation of furanones or other oxidized derivatives.

    Reduction: Formation of deiodinated phenol derivatives.

    Substitution: Formation of substituted phenol derivatives with various functional groups.

Scientific Research Applications

2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with target molecules, while the furan rings and iodine atoms can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Bis(5-methylfuran-2-yl)methyl]benzoic acid
  • 2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine
  • 2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole

Uniqueness

2-[Bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol is unique due to the presence of both iodine atoms and furan rings, which confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these structural features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[bis(5-methylfuran-2-yl)methyl]-4,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14I2O3/c1-9-3-5-14(21-9)16(15-6-4-10(2)22-15)12-7-11(18)8-13(19)17(12)20/h3-8,16,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSAJMLHJRQKUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=C(C(=CC(=C3)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14I2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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